REACTION_CXSMILES
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[F:1][C:2]([F:11])([F:10])[C:3]1[CH:8]=[CH:7][N:6]=[C:5]([NH2:9])[CH:4]=1.C1C(=O)N([I:19])C(=O)C1>>[F:11][C:2]([F:1])([F:10])[C:3]1[C:8]([I:19])=[CH:7][N:6]=[C:5]([NH2:9])[CH:4]=1
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Name
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|
Quantity
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20 g
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Type
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reactant
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Smiles
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FC(C1=CC(=NC=C1)N)(F)F
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Name
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|
Quantity
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27.8 g
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Type
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reactant
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Smiles
|
C1CC(=O)N(C1=O)I
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Yield
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Type
|
CUSTOM
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Details
|
after precipitation from the reaction mixture and isolation of additional product from the mother liquid by chromatography in silica gel
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Name
|
|
Type
|
product
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Smiles
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FC(C1=CC(=NC=C1I)N)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |